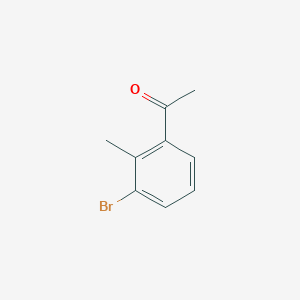

1-(3-Bromo-2-methylphenyl)ethanone

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(3-bromo-2-methylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO/c1-6-8(7(2)11)4-3-5-9(6)10/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBNWYNIGDUWAOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Br)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 3 Bromo 2 Methylphenyl Ethanone

Direct Aromatic Bromination Approaches to Methylphenyl Ethanones

Direct bromination of 2-methylacetophenone presents a challenge in achieving the desired regioselectivity to produce 1-(3-bromo-2-methylphenyl)ethanone. The directing effects of the methyl and acetyl groups on the aromatic ring influence the position of electrophilic substitution.

Regioselective Halogenation Methods

The primary challenge in the direct bromination of 2-methylacetophenone is controlling the position of the incoming bromine atom. The methyl group is an ortho-, para-director, while the acetyl group is a meta-director. This leads to a mixture of isomers upon bromination. However, specific reagents and conditions can favor the desired 3-bromo isomer.

A patented method describes the aryl ring bromination of acetophenone (B1666503) derivatives using bromate (B103136) or diiodo-pentaoxide as an oxidant and bromide or bisulfite as a reducing agent. google.com This process involves an electrophilic substitution reaction with bromine atoms generated during a redox reaction, reportedly offering good regioselectivity. google.com For instance, the bromination of p-methylacetophenone using potassium bromate and sodium bisulfite solution has been demonstrated. google.com While this method was applied to a different isomer, the principle of generating a brominating species in situ could potentially be adapted for the regioselective bromination of 2-methylacetophenone.

Electrochemical methods also offer a pathway for regioselective bromination. Two-phase electrolysis of toluene (B28343) and substituted toluenes has been shown to yield o-brominated products with high regioselectivity. cecri.res.in This technique, carried out in a single compartment cell with platinum electrodes, uses an aqueous sodium bromide solution with a catalytic amount of HBr. cecri.res.in The reactive brominating species, formed in the aqueous phase, is extracted into the organic phase for a selective reaction. cecri.res.in

Catalytic Systems for Controlled Aromatic Bromination

The use of catalysts is crucial for controlling the regioselectivity of aromatic bromination. While many methods focus on α-bromination of the acetyl group, certain catalytic systems can direct bromination to the aromatic ring. nih.govrsc.orgzenodo.orgshodhsagar.com

The "swamping catalyst effect" is a phenomenon observed in the bromination of acetophenone where the catalyst can alter the orientation of substitution. acs.org Although the initial study focused on acetophenone itself, the principle could be applicable to substituted acetophenones like the 2-methyl derivative.

A method for the regioselective C2-bromination of fused azine N-oxides employs tosic anhydride (B1165640) as an activator and tetra-n-butylammonium bromide as the bromide source, yielding products with excellent regioselectivity. nih.gov While applied to heterocyclic systems, the concept of activating the substrate towards a specific bromination pattern is a relevant strategy.

Construction of the Carbonyl Moiety on Brominated Aromatic Precursors

A more common and generally more regioselective approach to synthesizing this compound involves the introduction of the acetyl group onto a pre-brominated aromatic ring, specifically 2-bromo-1-methylbenzene (2-bromotoluene).

Friedel-Crafts Acylation Methodologies

Friedel-Crafts acylation is a classic and widely used method for forming aryl ketones. wikipedia.orgmasterorganicchemistry.com This electrophilic aromatic substitution reaction involves the treatment of an aromatic compound with an acyl halide or anhydride in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). masterorganicchemistry.comlibretexts.orgkhanacademy.org

In the context of synthesizing this compound, the Friedel-Crafts acylation of 2-bromotoluene (B146081) with acetyl chloride or acetic anhydride is a direct route. The reaction proceeds via the formation of a highly electrophilic acylium ion, which then attacks the aromatic ring. wikipedia.orgkhanacademy.org

A typical procedure involves charging a reaction vessel with anhydrous AlCl₃ and a solvent like dichloromethane, followed by the dropwise addition of acetyl chloride. nih.gov The substrate, 2-bromotoluene, is then added, and the reaction is stirred, often at low temperatures to control reactivity. nih.gov An important advantage of Friedel-Crafts acylation is that the resulting ketone is deactivated towards further substitution, preventing polyacylation. organic-chemistry.org

| Reactant 1 | Reactant 2 | Catalyst | Product | Notes |

| 2-Bromotoluene | Acetyl Chloride | AlCl₃ | This compound | A standard and direct method for synthesis. wikipedia.orgmasterorganicchemistry.com |

| Benzene (B151609) | Acetyl Chloride | AlCl₃ | Acetophenone | The fundamental Friedel-Crafts acylation reaction. khanacademy.orgyoutube.com |

| Cyclohexene | Acetyl Chloride | - | Methylcyclohexenylketone | An example of acylation on a non-aromatic system (Darzens-Nenitzescu synthesis). wikipedia.org |

Alternative Acylation Strategies

While Friedel-Crafts acylation is effective, the requirement for stoichiometric amounts of a strong Lewis acid can sometimes be a drawback. Several alternative methods have been developed. organic-chemistry.org

One such alternative involves the use of zinc oxide (ZnO) as a catalyst for Friedel-Crafts acylation, offering a potentially milder and more economical approach. organic-chemistry.org Another "greener" methodology utilizes cyanuric chloride and AlCl₃ for acylations from carboxylic acids. organic-chemistry.org Research has also explored metal- and halogen-free methods for these transformations. organic-chemistry.org

Cross-Coupling Reactions for Assembling the Substituted Aromatic Ring

Cross-coupling reactions provide a powerful and versatile tool for constructing complex organic molecules, including substituted aryl ketones. These reactions typically involve the coupling of an organometallic reagent with an organic halide, catalyzed by a transition metal, most commonly palladium.

For the synthesis of this compound, a cross-coupling strategy could involve several disconnections. For example, a suitably substituted organometallic reagent could be coupled with a brominated and acetylated precursor.

The Suzuki-Miyaura coupling, which utilizes boronic acids or their esters, is a widely employed cross-coupling reaction due to the stability and low toxicity of the boron reagents. youtube.com A relevant application is the carbonylative Suzuki coupling for the preparation of bi-aryl ketones. researchgate.net

The Negishi coupling, which uses organozinc reagents, is another powerful C-C bond-forming reaction. youtube.com It offers mild reaction conditions and broad functional group tolerance. youtube.com A related approach, the Fukuyama coupling, employs a thioester as a coupling partner with an organozinc halide. youtube.com

The stereospecific ring-opening of O-heterocycles, such as aryl-substituted tetrahydrofurans and lactones, via nickel-catalyzed Kumada-type or Negishi-type cross-coupling reactions represents an advanced strategy for creating acyclic structures with controlled stereochemistry, which could be precursors to complex substituted aromatics. nih.gov

| Coupling Reaction | Organometallic Reagent | Organic Halide/Electrophile | Catalyst | Product Type |

| Suzuki-Miyaura | Boronic Acid/Ester | Aryl Halide | Palladium | Bi-aryl |

| Negishi | Organozinc | Aryl Halide | Palladium/Nickel | Bi-aryl |

| Fukuyama | Organozinc Halide | Thioester | Palladium | Ketone |

| Kumada | Grignard Reagent | Aryl Halide | Palladium/Nickel | Bi-aryl |

These cross-coupling methods offer a high degree of flexibility in the synthesis of substituted acetophenones, allowing for the strategic assembly of the target molecule from different building blocks.

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Heck)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. The Suzuki-Miyaura, Sonogashira, and Heck reactions are prominent examples that can be utilized for the synthesis of this compound and its derivatives.

The Suzuki-Miyaura coupling reaction is a versatile method for creating carbon-carbon bonds between organohalides and organoboron compounds. nih.gov This reaction is widely used due to its mild conditions, low toxicity of reagents, and the commercial availability of a wide range of starting materials. nih.gov For instance, the coupling of an appropriate arylboronic acid with a suitable acetylating agent catalyzed by a palladium complex can yield aryl ketones. Research has demonstrated the successful Suzuki-Miyaura coupling of unprotected ortho-bromoanilines with various boronic esters, showcasing the reaction's tolerance to different functional groups and its potential for gram-scale synthesis. nih.gov A specific example involves the reaction of 4-bromo-2-methylaniline (B145978) with 3-bromothiophene-2-carbaldehyde, followed by a Suzuki coupling with different boronic acids in the presence of a palladium catalyst like Pd(PPh₃)₄ to yield substituted products. mdpi.com

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.org While traditionally requiring anhydrous and anaerobic conditions, newer methods have been developed that circumvent these limitations. organic-chemistry.org Copper-free Sonogashira reactions have also been developed to avoid the undesirable homocoupling of acetylenes. nih.gov This methodology can be applied to synthesize precursors to this compound by coupling a suitably substituted aryl halide with an appropriate alkyne.

The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene. organic-chemistry.orgyoutube.com This reaction is known for its high trans selectivity. organic-chemistry.org The Heck reaction can be used to introduce the acetyl group or a precursor to it onto the aromatic ring. For example, the reaction of an aryl bromide with an enol ether can lead to the formation of a ketone after hydrolysis. The choice of base is crucial in the Heck reaction to control the selectivity and avoid the formation of side products. researchgate.net

Table 1: Comparison of Palladium-Catalyzed Coupling Reactions

| Reaction | Coupling Partners | Catalyst System | Key Features |

| Suzuki-Miyaura | Organohalide + Organoboron compound | Palladium catalyst | Mild conditions, low toxicity, wide substrate scope nih.gov |

| Sonogashira | Terminal alkyne + Aryl/Vinyl halide | Palladium catalyst + Copper(I) co-catalyst (optional) | Forms C(sp)-C(sp²) bonds, can be performed under copper-free conditions organic-chemistry.orgnih.gov |

| Heck | Alkene + Aryl/Vinyl halide | Palladium catalyst | High trans selectivity, versatile for C-C bond formation organic-chemistry.orgyoutube.com |

Copper-Catalyzed Coupling Reactions

Copper-catalyzed coupling reactions have emerged as a cost-effective and efficient alternative to palladium-catalyzed methods for certain transformations. Copper catalysts can facilitate the formation of carbon-carbon and carbon-heteroatom bonds.

For the synthesis of aryl ketones, copper-catalyzed reactions can be employed in various ways. One approach involves the three-component coupling of nitrogen sources, aldehydes, and alkynes catalyzed by a single Cu(II) catalyst, which can also be adapted for ketones. organic-chemistry.org Copper(I)-catalyzed cross-coupling of 1-bromoalkynes with organozinc reagents has been shown to be an effective method for producing internal alkynes, which can be precursors to ketones. nih.gov The use of additives like lithium bromide can stabilize the copper catalyst and improve reaction yields. nih.gov Furthermore, copper-catalyzed thioamination of quinones demonstrates the versatility of copper in facilitating multicomponent reactions to build complex molecules. rsc.org

Green Chemistry Principles in the Synthesis of Aryl Bromoketones

The application of green chemistry principles to the synthesis of aryl bromoketones aims to reduce the environmental impact of chemical processes. This involves the use of safer solvents, more atom-economical reagents, and the design of more sustainable processes.

Solvent-Free or Aqueous Reaction Media

A key aspect of green chemistry is the reduction or elimination of volatile organic solvents. Research has focused on developing solvent-free or aqueous reaction conditions for the synthesis of aryl ketones and related compounds.

Solvent-free methods, often facilitated by microwave irradiation, can lead to significantly shorter reaction times and good to excellent yields of α-iodoketones and α-bromoketones. mdpi.com For instance, the Friedel-Crafts acylation, a classic method for synthesizing aryl ketones, can be performed under solvent-free conditions using a solid acid catalyst. organic-chemistry.org Mechanochemical approaches, where reactions are conducted in the solid state by grinding, also offer a solvent-free route for acyl Suzuki-Miyaura cross-couplings. organic-chemistry.org

Aqueous reaction media provide a safe and environmentally benign alternative to organic solvents. Palladium-catalyzed coupling reactions, such as the Suzuki-Miyaura reaction, have been successfully carried out in water, sometimes with the aid of a phase-transfer catalyst or a water-soluble ligand. organic-chemistry.org The use of water as a solvent has also been explored for the synthesis of α-bromoketones, where bromine reacts with a ketone to form the desired product and hydrogen bromide, which then reacts with an alcohol or epoxide to co-produce a brominated hydrocarbon, thus improving atom economy. google.com

Atom-Economical Reagents and Catalysts

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. The use of atom-economical reagents and catalysts is a core principle of green chemistry.

In the context of aryl bromoketone synthesis, this involves choosing reagents that incorporate a high proportion of their atoms into the final product. For example, the use of molecular bromine (Br₂) in bromination reactions is more atom-economical than using N-bromosuccinimide (NBS), which generates succinimide (B58015) as a byproduct. beilstein-journals.orgnih.gov Catalytic methods are inherently more atom-economical than stoichiometric reactions. The development of highly active and recoverable catalysts is a key area of research. For instance, heterogeneous catalysts, such as H-Montmorillonite, have been used for the atom-economical synthesis of N-arylamides from isopropenyl esters. nih.gov Gold-catalyzed hydration of haloalkynes provides an atom-economical route to α-halomethyl ketones. organic-chemistry.org

Sustainable Process Design

Sustainable process design integrates green chemistry principles into the entire lifecycle of a chemical process, from the choice of starting materials to the final product and waste management.

For the synthesis of aryl bromoketones, this includes:

Use of safer reagents: Replacing hazardous reagents like molecular bromine with safer alternatives or developing methods that generate it in situ. beilstein-journals.orgnih.gov

Energy efficiency: Employing methods like microwave irradiation that can reduce reaction times and energy consumption. mdpi.com

Catalyst recycling: Developing robust and recyclable catalysts to minimize waste and cost. organic-chemistry.org

Process intensification: Using techniques like flow chemistry to improve efficiency and safety.

A greener peroxide-bromide halogenation method has been developed for the synthesis of aryl-cored polybromides, which avoids the use of molecular bromine and reduces byproduct formation. beilstein-journals.orgnih.gov Light irradiation can be used as an external switch to control the selectivity between side-chain and core halogenation in this system. beilstein-journals.orgnih.gov

Biocatalytic Approaches to Related Substituted Phenylethanols

Biocatalysis utilizes enzymes or whole microorganisms to perform chemical transformations. This approach offers several advantages, including high selectivity, mild reaction conditions, and reduced environmental impact.

While direct biocatalytic synthesis of this compound is not widely reported, biocatalytic methods are well-established for the synthesis of chiral substituted phenylethanols, which are valuable building blocks in the pharmaceutical and fine chemical industries. nih.gov Enzymatic cascades have been developed for the efficient conversion of amino acids like L-phenylalanine and L-tyrosine into 2-phenylethanol (B73330) and its derivatives. nih.gov These one-pot biotransformations, often using recombinant Escherichia coli, can achieve high conversion rates. nih.gov Furthermore, automated fast-flow solid-phase synthesis can be used to create artificial enzymes with tailored properties for specific biocatalytic reactions, such as enantioselective carbene transfer reactions. chemrxiv.org These biocatalytic approaches for producing substituted phenylethanols could potentially be adapted or serve as inspiration for the development of biocatalytic routes towards precursors of this compound.

Mechanistic Insights and Reaction Profiles of 1 3 Bromo 2 Methylphenyl Ethanone

Reactivity of the Aryl Bromide Moiety

The presence of a bromine atom on the aromatic ring allows for a variety of substitution and coupling reactions. The position of the bromo group, ortho to a methyl group and meta to an acetyl group, influences its reactivity.

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNA) on aryl halides is generally challenging but can be facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org In 1-(3-bromo-2-methylphenyl)ethanone, the acetyl group, a moderate electron-withdrawing group, is in the meta position relative to the bromine atom. This positioning is less effective in stabilizing the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction. libretexts.orglumenlearning.com

The generally accepted mechanism for SNA involves a two-step addition-elimination process. libretexts.org A nucleophile attacks the carbon atom bearing the halogen, leading to the formation of a tetrahedral intermediate. lumenlearning.com The aromaticity of the ring is temporarily disrupted. In the second step, the leaving group (bromide ion) is eliminated, restoring the aromatic system. lumenlearning.com For this compound, harsh reaction conditions, such as high temperatures and the use of very strong nucleophiles, would likely be necessary to promote this reaction pathway due to the lack of strong activation. libretexts.orglumenlearning.com

It is also possible for nucleophilic aromatic substitution to proceed via an elimination-addition mechanism involving a benzyne (B1209423) intermediate, particularly under very strong basic conditions (e.g., with sodium amide). youtube.com This pathway can lead to a mixture of products where the incoming nucleophile attaches to the carbon that was bonded to the bromine or to the adjacent carbon. youtube.com

Metal-Catalyzed Cross-Coupling Reactivity and Substrate Scope

The aryl bromide moiety of this compound is an excellent handle for various palladium-catalyzed cross-coupling reactions, which are fundamental transformations in the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent, such as a boronic acid or its ester, in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org It is a widely used method for the formation of biaryl compounds. The catalytic cycle involves the oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. harvard.edu A variety of boronic acids can be used, allowing for the synthesis of a diverse range of substituted products. organic-chemistry.orgnih.gov

| Boronic Acid/Ester | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME | 80 | Good | nih.gov |

| 4-Methylphenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane/H₂O | 60 | High | harvard.edu |

| N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME | 80 | Good | nih.gov |

Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds by coupling the aryl bromide with a primary or secondary amine. wikipedia.orgorganic-chemistry.org The reaction is catalyzed by a palladium complex, often with sterically hindered phosphine (B1218219) ligands, in the presence of a base. wikipedia.orgnih.gov This method is a powerful tool for the synthesis of arylamines. The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition, formation of a palladium-amido complex, and reductive elimination. organic-chemistry.org

| Amine | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Aniline | Pd₂(dba)₃/BINAP | NaOt-Bu | Toluene (B28343) | 100 | High | wikipedia.org |

| Morpholine | Pd(OAc)₂/t-Bu₃P | NaOt-Bu | Toluene | 80 | Good | organic-chemistry.org |

| Carbazole | Pd(OAc)₂/TrixiePhos | t-BuOLi | Toluene | 100 | High | nih.gov |

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne to form a substituted alkyne. organic-chemistry.orgwikipedia.org It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, such as an amine. wikipedia.orglibretexts.org Copper-free Sonogashira protocols have also been developed. nih.gov This reaction is valuable for the synthesis of conjugated enynes and arylalkynes. libretexts.org

Heck Reaction: The Heck reaction involves the coupling of the aryl bromide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org The reaction is catalyzed by a palladium complex in the presence of a base. wikipedia.orgyoutube.com A key feature of the Heck reaction is its typical trans selectivity in the product. organic-chemistry.org

Radical Reactions Involving Aryl Halides

Aryl radicals can be generated from aryl bromides through various methods, including photoredox catalysis. organic-chemistry.org Once formed, these highly reactive intermediates can participate in a range of transformations. organic-chemistry.org For instance, they can undergo hydrogen atom abstraction or participate in addition reactions to double bonds. organic-chemistry.org The generation of an aryl radical from this compound would open up alternative synthetic pathways that are distinct from the more common ionic reaction mechanisms.

Reactivity of the Carbonyl Group

The acetyl group in this compound is a site for a variety of nucleophilic addition and reduction reactions.

Reduction Reactions (e.g., Asymmetric Transfer Hydrogenation)

The carbonyl group can be reduced to a secondary alcohol. Asymmetric transfer hydrogenation is a powerful method for the enantioselective reduction of ketones, providing access to chiral alcohols. libretexts.org This reaction typically employs a metal catalyst, such as a ruthenium or rhodium complex with a chiral ligand, and a hydrogen donor like isopropanol (B130326) or formic acid. The choice of catalyst and reaction conditions determines the enantioselectivity of the reduction.

Nucleophilic Addition Reactions

The electrophilic carbon of the carbonyl group is susceptible to attack by various nucleophiles.

Grignard Reaction: The addition of a Grignard reagent (RMgX) to the ketone results in the formation of a tertiary alcohol after an acidic workup. libretexts.orgyoutube.commasterorganicchemistry.com The reaction proceeds through the nucleophilic addition of the carbanionic part of the Grignard reagent to the carbonyl carbon, forming a magnesium alkoxide intermediate which is then protonated. libretexts.org

Wittig Reaction: The Wittig reaction provides a method for the synthesis of alkenes from ketones. masterorganicchemistry.comlibretexts.org A phosphorus ylide (Wittig reagent) attacks the carbonyl carbon, leading to the formation of a four-membered oxaphosphetane intermediate. libretexts.org This intermediate then decomposes to yield the desired alkene and triphenylphosphine (B44618) oxide. masterorganicchemistry.comlibretexts.org The Wittig reaction is highly valuable as it allows for the formation of a C=C double bond at a specific location. libretexts.org

The stereochemical outcome of nucleophilic addition to the prochiral ketone this compound can lead to the formation of a new stereocenter. If the nucleophile is achiral and there are no other chiral influences, a racemic mixture of enantiomers will be formed.

Alpha-Functionalization (e.g., Halogenation at alpha-carbon, Mannich reactions)

The acetyl group's alpha-carbon in this compound is a key site for functionalization. The electron-withdrawing nature of the adjacent carbonyl group renders the alpha-protons acidic and susceptible to removal by a base, forming an enolate intermediate. This enolate is a potent nucleophile, readily participating in various reactions.

Halogenation at the alpha-carbon is a characteristic reaction of ketones. For instance, in the presence of a suitable halogen source like bromine in an acidic or basic medium, this compound can undergo alpha-halogenation. A related reaction is the synthesis of 2-bromo-1-(3-nitrophenyl)ethanone, which is achieved by treating 1-(3-nitrophenyl)ethanone with bromine at low temperatures. nih.gov This highlights the general reactivity of the alpha-carbon in substituted acetophenones.

Mannich reactions represent another important class of alpha-functionalization. This three-component condensation reaction involves an active hydrogen-containing compound (in this case, this compound), an aldehyde (like formaldehyde), and a primary or secondary amine. The reaction proceeds through the formation of an iminium ion from the aldehyde and amine, which then electrophilically attacks the enol or enolate form of the ketone. While specific studies on the Mannich reaction with this compound are not widely documented, the general mechanism is well-established for ketones. A related mechanochemical synthesis of α,α-amino thioketones involves the reaction of a 2-oxo aldehyde, an amine, and a thiol, proceeding through an in-situ formed α-imino ketone. acs.org

Interplay of Substituent Effects on Reactivity

The reactivity of this compound is intricately controlled by the steric and electronic effects of its substituents.

The methyl group at the ortho position to the acetyl group exerts significant steric hindrance. This bulkiness can impede the approach of reagents to the carbonyl carbon and the alpha-carbon, potentially slowing down reaction rates compared to less hindered analogues. For reactions involving the carbonyl group, such as nucleophilic addition, the ortho-methyl group can sterically shield the electrophilic carbon. Similarly, in reactions involving the enolate, the ortho-methyl group can influence the stereochemical outcome of the reaction by directing the approach of electrophiles. Studies on related ortho-substituted systems have shown that steric effects can significantly influence reaction courses and product ratios. researchgate.net

The electronic properties of the bromine and methyl groups play a crucial role in modulating the reactivity of the aromatic ring and the acetyl group.

Bromine: Located at the meta position relative to the acetyl group, the bromine atom exerts a dual electronic effect. It is an inductively withdrawing (-I) group due to its high electronegativity, which deactivates the aromatic ring towards electrophilic substitution. However, it also possesses a resonance donating (+R) effect due to its lone pairs of electrons, which can direct incoming electrophiles to the ortho and para positions relative to itself. In the context of the acetyl group's reactivity, the inductive withdrawal of the bromine atom can slightly increase the acidity of the alpha-protons.

Methyl Group: The methyl group, situated at the ortho position to the acetyl group, is an electron-donating group through both inductive (+I) and hyperconjugation effects. This electron donation activates the aromatic ring towards electrophilic substitution. Its primary influence on the acetyl group is steric, as discussed previously.

Reaction Kinetics and Thermodynamic Considerations

The kinetics and thermodynamics of reactions involving this compound are governed by the stability of intermediates and transition states.

Reaction Kinetics: The rate of a reaction is determined by the height of the activation energy barrier. For alpha-functionalization reactions, the rate-determining step is often the formation of the enolate or the subsequent nucleophilic attack. The steric hindrance from the ortho-methyl group can increase the activation energy for reactions at the carbonyl or alpha-carbon, thereby decreasing the reaction rate. The electronic effects of the substituents also play a role; for example, the electron-withdrawing bromine atom can stabilize the enolate intermediate, potentially lowering the activation energy for its formation. Kinetic studies on related systems, such as the anilino-debromination of 2-bromo-3,5-dinitrothiophene, have utilized multiparameter analysis to disentangle the electronic and steric effects on reaction rates. researchgate.net

Applications and Derivatization in Advanced Chemical Synthesis

Role as a Versatile Synthetic Building Block

1-(3-Bromo-2-methylphenyl)ethanone is a valuable and versatile building block in organic synthesis. Its structure, featuring a bromine atom and a methyl group on the phenyl ring, as well as a reactive ketone functional group, allows for a wide range of chemical transformations. This makes it an important intermediate in the synthesis of more complex molecules, including various heterocyclic compounds and biologically active molecules. The bromine atom can participate in various cross-coupling reactions, while the ketone can be modified or used to construct new ring systems.

The utility of similar bromo- and acetyl-substituted aromatic compounds is well-documented. For instance, 2-acetyl-3-bromothiophene (B1586746) serves as a key intermediate in the synthesis of numerous bioactive heterocycles. nih.govresearchgate.net Chalcones derived from it have shown anti-inflammatory, analgesic, and antibacterial properties. nih.govresearchgate.net This highlights the potential of this compound as a scaffold for developing new pharmaceutical compounds.

Precursor for Diverse Heterocyclic Systems

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of great interest in medicinal chemistry and materials science. kit.edu this compound serves as a precursor for the synthesis of a variety of these important structures.

Synthesis of Nitrogen-Containing Heterocycles (e.g., Isoquinolines, Quinazolines, Pyridazines)

Nitrogen-containing heterocycles are a prominent class of compounds with a wide range of biological activities. kit.educlockss.org this compound can be utilized in the construction of several important nitrogen-containing ring systems.

Isoquinolines: Isoquinolines are a class of nitrogen-containing heterocyclic compounds that are components of many natural products and pharmacologically active molecules. researchgate.net The synthesis of isoquinolines often involves the cyclization of a substituted phenyl precursor. For example, a copper(I)-catalyzed tandem reaction of 2-bromoaryl ketones with terminal alkynes and acetonitrile (B52724) can produce densely functionalized isoquinolines. organic-chemistry.org This methodology could potentially be applied to this compound to generate novel isoquinoline (B145761) derivatives. Another approach involves the condensation of aryl ketones with hydroxylamine, followed by a rhodium(III)-catalyzed C-H bond activation and cyclization with an internal alkyne to form multisubstituted isoquinolines. organic-chemistry.org

Quinazolines: Quinazolines are another important class of nitrogen-containing heterocycles with diverse biological activities. Their synthesis often involves the intramolecular cyclocondensation of N-acyl-2-aminoaryl ketone oximes. nih.gov While a direct synthesis from this compound is not explicitly described, its structural motifs are relevant to precursors used in quinazoline (B50416) synthesis.

Pyridazines: Pyridazines are six-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are known to exhibit a range of biological activities. liberty.edunih.gov The synthesis of pyridazines can be achieved through various methods, including the inverse electron demand Diels-Alder reaction between s-tetrazines and silyl (B83357) enol ethers, which can produce functionalized pyridazines, including 3-bromo-pyridazines. organic-chemistry.orguzh.ch Additionally, a TBAI/K2S2O8-promoted [4 + 2] annulation of ketene (B1206846) N,S-acetals and N-tosylhydrazones provides a route to trisubstituted pyridazines. organic-chemistry.org These methods suggest potential pathways for the conversion of this compound into pyridazine (B1198779) derivatives.

Synthesis of Oxygen-Containing Heterocycles (e.g., Benzofurans, Naphthyl Aryl Ethers)

Oxygen-containing heterocycles are another important class of compounds with diverse applications. pku.edu.cnresearchgate.net this compound can serve as a starting material for the synthesis of these structures.

Benzofurans: Benzofurans are a class of oxygen-containing heterocyclic compounds with a wide range of biological activities, including antimicrobial and anticancer properties. researchgate.netnih.gov One common method for benzofuran (B130515) synthesis is the palladium-catalyzed coupling of ortho-bromophenols with enolizable ketones. dtu.dk While this compound itself is not an ortho-bromophenol, its structural elements are relevant to precursors for benzofuran synthesis. For example, derivatives of 1-(3-methyl-1-benzofuran-2-yl)ethanone have been synthesized and evaluated for their biological activity. mdpi.comresearchgate.net

Naphthyl Aryl Ethers: Naphthyl aryl ethers are a class of compounds that can be found in various polymers and materials. The synthesis of poly(aryl ether)s containing naphthyl moieties can be achieved through nucleophilic aromatic substitution polycondensation of bisphenols with activated aromatic dihalides. researchgate.net

Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs) are chemical reactions in which three or more starting materials react to form a single product in a one-pot procedure. researchgate.netresearchgate.net These reactions are highly efficient and atom-economical. The reactivity of the ketone group in this compound makes it a suitable candidate for participation in MCRs to generate complex heterocyclic structures. For instance, a three-component reaction involving aryl ketones, hydroxylamine, and an internal alkyne has been used to synthesize isoquinolines. organic-chemistry.org

Application in Complex Molecule Total Synthesis

The versatility of this compound as a building block makes it a potential starting material or intermediate in the total synthesis of complex natural products and other target molecules. The ability to introduce various functional groups and build heterocyclic systems from this compound provides a powerful tool for synthetic chemists.

Design and Synthesis of Biologically Active Compounds

The structural features of this compound make it an attractive scaffold for the design and synthesis of new biologically active compounds. The presence of the bromo and methylphenyl groups can be systematically varied to explore structure-activity relationships. The core structure can be elaborated into various heterocyclic systems known to possess pharmacological properties. For example, the synthesis of benzofuran derivatives with cytotoxic activity against cancer cell lines has been reported. researchgate.netmdpi.comresearchgate.net Similarly, isoquinoline derivatives have been investigated for their anti-inflammatory and analgesic potential. researchgate.net

Pharmacophore Development

In the realm of drug discovery, a pharmacophore is defined as the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. The structure of this compound contains several key features that are instrumental in pharmacophore modeling and development.

The acetyl group (-COCH₃) can act as a hydrogen bond acceptor, a crucial interaction in the binding of a ligand to a biological target such as a protein or enzyme. The aromatic phenyl ring provides a rigid scaffold that can engage in π-stacking interactions with aromatic amino acid residues in a protein's active site.

The strategic placement of the bromo and methyl groups allows for systematic exploration of the chemical space around a core scaffold. The bromine atom can be replaced through various cross-coupling reactions to introduce new functional groups, thereby altering the molecule's steric and electronic properties to optimize binding affinity and selectivity. The methyl group provides a point of steric bulk that can influence the molecule's orientation within a binding pocket. By modifying these groups, chemists can fine-tune the pharmacophoric features of resulting derivatives to achieve desired biological effects.

Scaffolds for Medicinal Chemistry Research

The true utility of this compound in medicinal chemistry lies in its role as a versatile scaffold. A scaffold is a core molecular structure upon which a variety of substituents can be attached to create a library of related compounds for biological screening. The reactivity of the functional groups in this compound makes it an ideal starting material for the synthesis of diverse molecular architectures.

The bromine atom is particularly significant, as it is a versatile handle for introducing molecular diversity. It can readily participate in a wide array of transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the attachment of various aryl, alkyl, and alkynyl groups.

The acetyl group's carbonyl carbon is electrophilic and its adjacent methyl group has acidic protons, making it amenable to a range of classical organic reactions. These include aldol (B89426) condensations, Mannich reactions, and the formation of imines and enamines, which can be further elaborated into more complex heterocyclic systems. For instance, similar brominated acetophenones are used as precursors for chalcones, which are known to exhibit a wide range of biological activities.

The derivatization potential of this scaffold is summarized in the table below, highlighting the types of reactions and the resulting chemical entities that can be accessed.

Derivatization Potential of this compound

| Reactive Site | Reaction Type | Potential Derivatives |

| Bromine Atom | Suzuki Coupling | Bi-aryl compounds |

| Sonogashira Coupling | Aryl-alkynes | |

| Buchwald-Hartwig Amination | Aryl-amines | |

| Acetyl Group (Carbonyl) | Reductive Amination | Substituted phenethylamines |

| Wittig Reaction | Substituted styrenes | |

| Acetyl Group (α-Carbon) | Aldol Condensation | Chalcone-like structures |

| Halogenation | α-Halo ketones |

Industrial Chemical Processes and Specialty Chemical Production

Beyond its applications in early-stage drug discovery, this compound is also a relevant intermediate in industrial chemical processes. Its stability and functional group tolerance make it suitable for scale-up synthesis. Chemical suppliers offer this compound in quantities ranging from grams to kilograms, indicating its use in larger-scale production campaigns. biomall.in

In the production of specialty chemicals, which are valued for their performance or function rather than their composition, this compound serves as a key starting material. Its utility in coupling reactions is a major asset in industrial settings, where efficient and reliable methods for constructing complex molecular frameworks are paramount. The synthesis of pharmaceutical intermediates, agrochemicals, and materials for electronic applications often relies on building blocks like this compound.

The ability to be used in custom synthesis projects further underscores its industrial importance. biomall.in Companies can leverage this precursor to develop proprietary molecules with specific desired properties, contributing to innovation in various sectors of the chemical industry.

Advanced Analytical Methodologies for Structural and Mechanistic Elucidation

High-Resolution Spectroscopic Techniques

High-resolution spectroscopic methods are indispensable for the detailed structural analysis of 1-(3-Bromo-2-methylphenyl)ethanone, offering insights into its atomic connectivity, functional groups, and conformational arrangement.

High-Field Nuclear Magnetic Resonance Spectroscopy (2D-NMR, Solid-State NMR)

High-field Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. While detailed 2D-NMR and solid-state NMR data for this compound are not widely available in the reviewed literature, the analysis of its isomer, 2-bromo-1-(5-bromo-2-methylphenyl)ethanone (B13677807), provides a valuable reference for the expected spectral characteristics. nih.gov

For a related compound, 1H NMR and 13C NMR data have been reported, which can be used to infer the spectral properties of this compound. nih.gov The characterization of brominated ketone products is often carried out using 400 MHz or 500 MHz NMR spectrometers. nih.gov

Table 1: Representative ¹H and ¹³C NMR Data for a Related Brominated Acetophenone (B1666503) Derivative

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H | 7.75 | d | 2 | ArH |

| 7.54 | dd | 8, 2 | ArH | |

| 7.17 | d | 8.4 | ArH | |

| 4.38 | s | - | CH₂ | |

| 2.46 | s | - | -CH₃ | |

| ¹³C | 193.13 | - | - | C=O |

| 138.37 | - | - | Ar-C | |

| 136.26 | - | - | Ar-C | |

| 135.09 | - | - | Ar-C | |

| 133.85 | - | - | Ar-C | |

| 131.48 | - | - | Ar-C | |

| 119.18 | - | - | Ar-C | |

| 33.32 | - | - | CH₂ | |

| 20.81 | - | - | -CH₃ |

Data obtained for 2-bromo-1-(5-bromo-2-methylphenyl)ethanone in CDCl₃. nih.gov

Advanced Mass Spectrometry (HRMS, MSn, IM-MS, TOF-MS)

The NIST WebBook provides mass spectral data for the related, non-brominated compound, 1-(2-methylphenyl)ethanone, which can offer some insight into the expected fragmentation patterns. nist.gov The presence of a bromine atom in this compound would lead to a characteristic isotopic pattern in the mass spectrum, with two peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Conformational Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule and to gain information about its conformational isomers.

For this compound, the FT-IR spectrum is expected to show characteristic absorption bands for the carbonyl (C=O) stretching vibration, typically in the range of 1680-1700 cm⁻¹, and for the aromatic C-C and C-H stretching and bending vibrations. While a specific FT-IR spectrum for this compound is not available, data for related acetophenones can be referenced.

Raman spectroscopy can also be a valuable tool. For the isomeric compound 1-(3-Bromo-4-methylphenyl)ethan-1-one, a Raman spectrum has been recorded using a Bruker MultiRAM Stand Alone FT-Raman Spectrometer. nih.gov

Advanced Chromatographic Separation and Characterization

Chromatographic techniques are essential for the purification and analysis of this compound, ensuring its separation from starting materials, byproducts, and other impurities.

Ultra-Performance Liquid Chromatography (UPLC) and Multi-Dimensional LC

Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC in terms of speed, resolution, and sensitivity. While specific UPLC or multi-dimensional LC methods for the analysis of this compound are not detailed in the available literature, commercial suppliers of this compound indicate its availability with analysis by UPLC and LC-MS. nist.gov UPLC methods are generally applicable to the analysis of aromatic ketones, often in combination with mass spectrometry for enhanced detection and identification.

Gas Chromatography-Mass Spectrometry (GC-MS/GCxGC)

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. While a specific GC-MS or comprehensive two-dimensional gas chromatography (GCxGC) analysis of this compound is not found in the reviewed literature, GC-MS data is available for the related compound 1-(3-Methyl-2-nitrophenyl)ethanone, which demonstrates the utility of this technique for isomer differentiation and structural confirmation. orgsyn.org The NIST WebBook also provides gas chromatography data for the non-brominated analogue, 1-(2-methylphenyl)ethanone. nist.gov

Hyphenated Techniques (LC-NMR, CE-MS)

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for the analysis of complex samples. Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) and Capillary Electrophoresis-Mass Spectrometry (CE-MS) are particularly relevant for the detailed characterization of compounds like this compound.

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR)

The coupling of high-performance liquid chromatography (HPLC) with NMR spectroscopy offers the dual advantage of physical separation of components in a mixture and their subsequent detailed structural elucidation. mdpi.com For a sample of this compound, which may contain isomers or impurities from its synthesis, LC-NMR is an invaluable tool. jpsbr.org

The process would involve injecting the sample into an HPLC system, where it is separated on a chromatographic column. The eluent from the column flows directly into the NMR spectrometer. mdpi.com This allows for the acquisition of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR spectra for each separated component.

There are several modes of operation for LC-NMR, including on-flow, stopped-flow, and loop-storage modes. mdpi.com In a hypothetical analysis of a this compound sample, the on-flow mode would provide a rapid overview of the components. For more detailed structural information of a specific peak, the stopped-flow mode would be employed, where the chromatographic flow is halted when the peak of interest is in the NMR flow cell, allowing for longer acquisition times and more sensitive 2D NMR experiments. mdpi.com

The expected ¹H NMR data for this compound would show distinct signals for the aromatic protons and the methyl protons of the acetyl and methylphenyl groups. Similarly, the ¹³C NMR spectrum would provide characteristic chemical shifts for the carbonyl carbon, the aromatic carbons (with the brominated carbon showing a distinct shift), and the methyl carbons. These data are crucial for confirming the isomeric structure of the compound.

Capillary Electrophoresis-Mass Spectrometry (CE-MS)

Capillary electrophoresis is a high-resolution separation technique that is particularly well-suited for the analysis of small molecules, including charged and polar compounds. mdpi.com When coupled with mass spectrometry, CE-MS becomes a highly sensitive and selective analytical method. nih.gov

In the context of this compound, CE-MS could be employed to analyze the compound in complex matrices, such as in metabolic studies or environmental samples. The separation in CE is based on the differential migration of analytes in an electric field, which is dependent on their charge-to-size ratio. While this compound is neutral, its analysis by techniques like micellar electrokinetic chromatography (MEKC), a mode of CE, is feasible.

The mass spectrometer provides highly accurate mass-to-charge ratio data, which allows for the confirmation of the molecular weight of the compound (213.07 g/mol ) and the determination of its elemental composition through high-resolution mass spectrometry. finetechnology-ind.comsigmaaldrich.com Fragmentation patterns obtained from tandem mass spectrometry (MS/MS) experiments would yield valuable structural information, helping to confirm the positions of the bromo and methyl substituents on the phenyl ring.

X-ray Diffraction for Solid-State Structure Determination

To perform an X-ray diffraction analysis of this compound, a single crystal of high quality is required. This crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is collected. nih.gov The analysis of the diffraction data allows for the calculation of an electron density map, from which the positions of the individual atoms in the crystal lattice can be determined. nih.gov

While a specific crystal structure for this compound is not publicly available, a hypothetical study would be expected to reveal key structural features. For instance, the planarity of the benzene (B151609) ring and the acetyl group could be confirmed. The precise bond lengths of the C-Br, C-C, and C=O bonds would be determined, as would the bond angles within the molecule. Furthermore, the crystal packing arrangement would shed light on intermolecular interactions, such as halogen bonding or π-stacking, which influence the physical properties of the compound in the solid state.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 52779-76-7 |

| Molecular Formula | C₉H₉BrO |

| Molecular Weight | 213.07 g/mol |

| IUPAC Name | This compound |

| Physical Form | Liquid |

| Purity | >98% |

Data sourced from commercial supplier information. finetechnology-ind.comsigmaaldrich.comaromsyn.com

Table 2: Hypothetical Analytical Data for this compound

| Analytical Technique | Parameter | Expected Result |

| LC-NMR | ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~7.6-7.1 (m, 3H, Ar-H), 2.6 (s, 3H, COCH₃), 2.4 (s, 3H, Ar-CH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~200 (C=O), ~140-120 (Ar-C), ~30 (COCH₃), ~20 (Ar-CH₃) | |

| CE-MS | [M+H]⁺ (m/z) | 212.9918, 214.9897 (isotopic pattern for Br) |

| X-ray Diffraction | Crystal System | Monoclinic or Orthorhombic (typical for such molecules) |

| Key Bond Length (Å) | C-Br: ~1.90, C=O: ~1.22 |

Note: The data in this table is hypothetical and based on typical values for similar chemical structures. It serves to illustrate the expected outcomes of the described analytical techniques.

Computational Chemistry and Theoretical Approaches

Quantum Chemical Calculations for Electronic Structure and Reactivity

Theoretical studies on bromoacetophenone isomers using Density Functional Theory (DFT) have shown that the position of the bromine substituent significantly influences the electronic and structural properties. researchgate.net The introduction of a bromine atom, which is an electron-withdrawing group, generally leads to a decrease in the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. researchgate.net This, in turn, affects the molecule's reactivity, making it more susceptible to nucleophilic attack. In the case of "1-(3-Bromo-2-methylphenyl)ethanone," the combined electronic effects of the electron-donating methyl group at the ortho position and the electron-withdrawing bromine atom at the meta position would create a unique electronic environment that governs its reactivity.

Density Functional Theory (DFT) Studies on Reaction Mechanisms

Density Functional Theory (DFT) is a widely used computational method to study the mechanisms of chemical reactions, offering a good balance between accuracy and computational cost. mdpi.com DFT calculations can map out the potential energy surface of a reaction, identifying transition states and intermediates, which are crucial for understanding how a reaction proceeds.

While specific DFT studies on the reaction mechanisms of "this compound" are not readily found, research on related compounds, such as α-bromoacetophenones, provides a framework for what such studies might entail. For instance, a computational study on the reaction of α-bromoacetophenones with a hydroxide (B78521) ion revealed multiple possible reaction channels, including carbonyl addition and substitution. acs.orgresearchgate.net DFT calculations were able to locate the transition states for these pathways, indicating that the reaction mechanism can be influenced by the electronic nature of the substituents on the aromatic ring. acs.org For "this compound," DFT could be employed to predict the most likely pathways for reactions such as nucleophilic substitution or reactions involving the carbonyl group, providing detailed geometries and energetic barriers for the transition states.

The analysis of electronic properties and molecular orbitals through DFT provides deep insights into a molecule's reactivity. The HOMO and LUMO are particularly important, as they represent the regions of a molecule most likely to donate and accept electrons, respectively.

Table 1: Theoretical Electronic Properties of Acetophenone (B1666503) and Bromoacetophenone Isomers (B3LYP/CEP-121G)

| Compound | Total Energy (a.u.) | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Acetophenone | -421.45 | -0.24 | -0.07 | 0.17 |

| 2-Bromoacetophenone | -2994.48 | -0.25 | -0.09 | 0.16 |

| 3-Bromoacetophenone | -2994.48 | -0.25 | -0.09 | 0.16 |

| 4-Bromoacetophenone | -2994.48 | -0.25 | -0.09 | 0.16 |

Data is based on a theoretical study of bromoacetophenone isomers and is intended to be illustrative for understanding the potential effects of bromine substitution. researchgate.net

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations offer a way to explore the conformational landscape and potential interactions of "this compound" with other molecules, such as biological macromolecules.

The presence of the methyl and acetyl groups on the phenyl ring of "this compound" suggests the possibility of different rotational isomers, or conformers. Conformational analysis is the study of the energetics of these different spatial arrangements. lumenlearning.comscribd.com

A detailed study of 2-methylacetophenone, a closely related compound, using ab initio calculations and gas electron diffraction, has shown that the molecule predominantly exists in a nonplanar conformation. researchgate.netnih.gov The acetyl group is twisted out of the plane of the phenyl ring, with a torsional angle of approximately 26-33 degrees. researchgate.netnih.gov This is attributed to the steric hindrance between the acetyl group and the ortho-methyl group. It is highly probable that "this compound" would adopt a similar nonplanar conformation to alleviate steric strain. The bromine atom at the 3-position is not expected to significantly alter this preferred conformation, as it is further away from the acetyl group.

Table 2: Calculated Conformational Data for 2-Methylacetophenone

| Method | Predominant Conformer | Torsional Angle [C(6)-C(1)-C=O] |

| MP2(full)/6-311++G** | Synclinal | 26.0° |

| Gas Electron Diffraction (GED) | Synclinal | 32.7(24)° |

This data is for 2-methylacetophenone and serves as a model for the likely conformation of this compound. researchgate.netnih.gov

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, typically a protein receptor. nih.gov This method is crucial in drug discovery and for understanding the biological activity of compounds.

While no specific docking studies have been reported for "this compound," general studies on the docking of aromatic compounds provide a methodological basis. nih.gov A docking study involving "this compound" would involve placing the molecule into the binding site of a target protein and calculating the binding affinity based on various scoring functions. The results could help identify potential biological targets and elucidate the key interactions, such as hydrogen bonds or hydrophobic interactions, that stabilize the ligand-protein complex. Given that many ketones and their derivatives exhibit biological activity, such studies could be a valuable avenue for future research.

Prediction of Regioselectivity and Stereoselectivity in Synthetic Reactions

Computational chemistry serves as a critical tool for predicting the regioselectivity and stereoselectivity of synthetic reactions. nih.govkib.ac.cn By modeling reaction pathways and calculating the energies of transition states and intermediates, chemists can forecast the most likely products of a reaction. For a substituted aromatic ketone such as this compound, several types of reactions could exhibit selectivity that can be explored computationally.

Regioselectivity:

The substitution pattern on the phenyl ring of this compound—a bromine atom and a methyl group ortho to the acetyl group—presents interesting questions of regioselectivity in reactions such as electrophilic aromatic substitution, nucleophilic aromatic substitution, and cross-coupling reactions.

Electrophilic Aromatic Substitution: In reactions like nitration or further halogenation, computational methods such as Density Functional Theory (DFT) can be used to calculate the electron density at various positions on the aromatic ring. The positions with the highest electron density are generally favored for electrophilic attack. The interplay between the electron-withdrawing acetyl group and the weakly deactivating but ortho,para-directing bromine and methyl groups would create a nuanced reactivity profile. DFT calculations of the energies of the sigma complexes for substitution at each available position on the ring would provide a quantitative prediction of the major regioisomer.

Reactions at the Acetyl Group: The acetyl group itself can undergo various reactions, such as enolate formation followed by alkylation or aldol (B89426) condensation. The presence of the ortho-methyl group can sterically hinder reactions at the acetyl methyl group. Computational modeling can quantify this steric hindrance and predict the feasibility and selectivity of such reactions compared to reactions on the aromatic ring.

Geometry Optimization: The three-dimensional structure of this compound and any relevant reactants would be optimized to find their lowest energy conformations.

Transition State Searching: For a given reaction, the transition state structures connecting reactants to possible products would be located.

Energy Calculations: The relative energies of the transition states would be calculated. According to transition state theory, the reaction pathway with the lowest energy barrier will be the fastest and lead to the major product.

Stereoselectivity:

If a reaction involving this compound creates a new stereocenter, computational methods can be employed to predict the stereochemical outcome. For instance, in the reduction of the ketone to the corresponding alcohol, 1-(3-Bromo-2-methylphenyl)ethanol, a new stereocenter is formed.

Asymmetric Reduction: In the presence of a chiral reducing agent or catalyst, one enantiomer of the alcohol is typically formed in excess. Computational modeling can be used to study the interactions between the substrate and the chiral catalyst in the transition state. By comparing the energies of the diastereomeric transition states leading to the (R) and (S) enantiomers, the enantiomeric excess of the reaction can be predicted.

Currently, there is a lack of published research specifically detailing the computational prediction of stereoselectivity for reactions of this compound.

Quantitative Structure-Reactivity/Property Relationships (QSPR/QSRR)

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Reactivity Relationship (QSRR) models are statistical tools that correlate the chemical structure of a series of compounds with their physicochemical properties or reactivities, respectively. These models are highly valuable in materials science, drug discovery, and environmental science for predicting the properties of new or untested compounds.

A QSPR/QSRR study typically involves the following components:

Dataset: A set of molecules with experimentally measured properties or reactivities.

Molecular Descriptors: Numerical values that encode different aspects of the chemical structure (e.g., topological, geometrical, electronic).

Statistical Model: A mathematical equation that links the descriptors to the property of interest. This is often generated using techniques like multiple linear regression, partial least squares, or machine learning algorithms.

For a class of compounds like substituted acetophenones, which includes this compound, QSPR/QSRR models could be developed to predict a variety of properties:

| Property/Reactivity | Relevant Descriptors | Potential Application |

| Boiling Point | Molecular weight, polar surface area, van der Waals volume. | Predicting physical properties for process chemistry and engineering. |

| Reactivity in Nucleophilic Substitution | Electronic descriptors (e.g., partial charges on atoms), steric parameters. | Predicting reaction rates and yields in synthetic chemistry. |

| Biological Activity | Lipophilicity (logP), electronic descriptors, shape indices. | Guiding the design of new drug candidates with improved potency and selectivity. researchgate.net |

| Chromatographic Retention Time | Polarity, size, and shape descriptors. | Aiding in the development of analytical methods for separation and purification. |

While general QSAR studies on acetophenone derivatives for various biological activities have been reported, specific QSPR or QSRR models that include and provide data for this compound were not identified in the available literature. The development of such a model would require a dataset of related brominated and methylated acetophenones with measured experimental data for a property of interest.

Future Perspectives and Emerging Research Directions

Development of Novel Catalytic Transformations for Aryl Bromoketones

The development of innovative catalytic systems is a cornerstone of modern organic synthesis. For aryl bromoketones like 1-(3-Bromo-2-methylphenyl)ethanone, research is geared towards creating highly efficient and selective transformations. A primary focus is on palladium-catalyzed cross-coupling reactions, which are instrumental in forming carbon-carbon and carbon-heteroatom bonds. The use of bulky, electron-rich phosphine (B1218219) ligands, such as 2-methyl-2'-dicyclohexylphosphinobiphenyl, has proven effective for the α-arylation of ketones. organic-chemistry.org These catalysts can achieve high yields and selectivity with low catalyst loadings (0.1-1.0 mol%). organic-chemistry.org

Furthermore, nickel-catalyzed cross-coupling reactions present a promising alternative, particularly for the asymmetric synthesis of α-arylketones. nih.govsioc-journal.cn These methods can generate tertiary stereocenters with high enantioselectivity. nih.gov The exploration of photoredox catalysis is also gaining traction, offering metal- and photocatalyst-free conditions for the α-functionalization of ketones using visible light activation of precursors like arylazo sulfones. nih.gov This approach is notable for its excellent functional group tolerance. nih.gov

Future work will likely involve the design of even more sophisticated ligands and catalysts to broaden the substrate scope and improve reaction efficiency. The development of catalytic systems that can operate under milder conditions and with greater functional group tolerance remains a key objective.

Integration of Flow Chemistry and Continuous Processing in Synthesis

The shift from traditional batch processing to continuous flow chemistry represents a significant technological advancement in chemical synthesis. nih.govrsc.org This approach offers numerous advantages, including enhanced safety, improved efficiency, and greater scalability. nih.govnih.gov For the synthesis of aryl ketones, flow chemistry enables precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purity. acs.org

Several studies have demonstrated the successful application of flow chemistry for the synthesis of ketones. nih.govrsc.orgnih.gov For instance, the coupling of aryl Grignard reagents with acyl chlorides in a continuous flow system using the green solvent 2-methyltetrahydrofuran (B130290) (2-MeTHF) has been shown to be highly efficient at ambient temperature. nih.govrsc.org This method allows for the on-demand generation of diaryl ketones with high productivity. nih.govrsc.org

Future research in this area will likely focus on the development of fully automated, multi-step flow synthesis platforms. The integration of in-line purification and analysis techniques will further streamline the manufacturing process, making it more cost-effective and environmentally friendly. The application of flow chemistry to the synthesis of complex molecules derived from this compound is an area ripe for exploration.

Chemoinformatics and Machine Learning in Reaction Discovery and Optimization

The confluence of chemoinformatics and machine learning is revolutionizing the field of chemical research. nih.govnih.gov These computational tools are increasingly being used to predict reaction outcomes, optimize reaction conditions, and even discover new chemical transformations. nih.govmdpi.com By analyzing vast datasets of chemical reactions, machine learning algorithms can identify patterns and relationships that may not be apparent to human researchers. curiosity-patterns.com

In the context of aryl bromoketones, chemoinformatics can be employed to build quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models. mdpi.comcuriosity-patterns.com These models can predict the biological activity or physical properties of novel compounds based on their chemical structure, thereby accelerating the drug discovery process. nih.govresearchgate.net

Machine learning algorithms, particularly Bayesian optimization, are being used to optimize reaction conditions in a more efficient manner than traditional one-variable-at-a-time approaches. nih.gov This has been demonstrated in the optimization of a photoredox tertiary amine synthesis, where a machine learning-driven workflow identified the optimal reaction parameters from a large variable space. nih.gov The future application of these technologies to the reactions of this compound could lead to the discovery of novel reactivity and the development of highly optimized synthetic protocols.

Bio-Inspired Synthesis and Bioreduction Applications of Functionalized Ketones

Nature provides a rich source of inspiration for the development of new synthetic methods. Bio-inspired synthesis and biocatalysis offer environmentally friendly and highly selective alternatives to traditional chemical reactions. The bioreduction of ketones to chiral alcohols is a particularly valuable transformation, as these products are important building blocks in medicinal chemistry. nih.gov

Enzymes, such as alcohol dehydrogenases (ADHs) or ketoreductases (KREDs), can catalyze the reduction of a wide range of ketones with high enantioselectivity. mdpi.com Recent studies have shown the successful bioreduction of various functionalized ketones, including those with nitrogen-heteroaromatic groups, using plant-based biocatalysts or isolated enzymes. nih.govnih.gov While enzymatic reductions offer a green alternative, the cost of cofactors like NADPH can be a limitation for large-scale synthesis. nih.gov

Future research will likely focus on the discovery and engineering of novel enzymes with improved stability, substrate scope, and catalytic efficiency. The immobilization of enzymes on solid supports can also enhance their reusability and facilitate their use in continuous flow processes. The application of bioreduction to this compound could provide a practical and sustainable route to valuable chiral building blocks.

Exploration of Unique Reactivity Patterns for Selective Functionalization

The unique substitution pattern of this compound, with its ortho-methyl and meta-bromo substituents, presents opportunities for exploring novel and selective functionalization reactions. The steric and electronic effects of these substituents can be exploited to direct reactions to specific positions on the aromatic ring or the acetyl group.

For example, the bromine atom can serve as a handle for various cross-coupling reactions, allowing for the introduction of a wide range of substituents. organic-chemistry.org The ortho-methyl group can influence the conformation of the molecule and direct metallation or other functionalization reactions to the adjacent positions.

Recent research has focused on the direct functionalization of ketones through various catalytic methods. nih.gov Visible-light-promoted oxygenation of alkenes allows for the synthesis of α-functionalized ketones. rsc.org Additionally, the merger of photoredox catalysis and organocatalysis has enabled the direct β-functionalization of cyclic ketones with aryl ketones. nih.gov The exploration of such unique reactivity patterns for this compound could lead to the development of novel synthetic strategies and the creation of new molecular architectures with interesting biological or material properties.

Q & A

Basic Research Questions

Q. What synthetic routes are available for preparing 1-(3-Bromo-2-methylphenyl)ethanone, and how are reaction conditions optimized?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation, where a brominated toluene derivative reacts with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Reaction optimization involves controlling temperature (typically 0–50°C), solvent selection (e.g., dichloromethane), and stoichiometric ratios of reagents. Post-synthesis bromination using N-bromosuccinimide (NBS) under radical initiation may also be employed to introduce the bromine substituent .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be prioritized?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming the aromatic substitution pattern and acetyl group integration. For example, the methyl group on the acetyl moiety typically resonates at δ ~2.6 ppm in ¹H NMR.

- Mass Spectrometry (EI-MS) : Molecular ion peaks ([M]⁺) and fragmentation patterns help verify molecular weight (e.g., m/z 227 for C₉H₉BrO⁺) and structural stability.

- IR Spectroscopy : A strong carbonyl stretch (~1680–1700 cm⁻¹) confirms the ketone functionality .

Q. How do physicochemical properties (e.g., boiling point, solubility) influence experimental design for this compound?

- Methodological Answer : The compound’s low solubility in polar solvents (due to the hydrophobic aromatic and bromine groups) necessitates the use of solvents like DCM or THF for reactions. Boiling point data (e.g., ~250–270°C at atmospheric pressure) guides distillation and purification protocols. Differential scanning calorimetry (DSC) can identify phase transitions and inform storage conditions .

Advanced Research Questions

Q. How can contradictions in reported melting points or spectral data for this compound be resolved?

- Methodological Answer : Discrepancies may arise from impurities, polymorphic forms, or instrumental calibration errors. Researchers should:

- Reproduce synthesis : Ensure purity via column chromatography or recrystallization.

- Cross-validate techniques : Compare XRD-derived crystal structures (e.g., using SHELX software) with spectral data to confirm molecular packing effects.

- Reference standardized databases : Cross-check with NIST Chemistry WebBook or PubChem for validated datasets .

Q. What computational strategies are effective for predicting the biological activity or toxicity of this compound?

- Methodological Answer :

- Molecular Docking : Tools like AutoDock Vina or PyRx can model interactions with target proteins (e.g., cytochrome P450 enzymes). Key parameters include binding energy (ΔG ≤ −6 kcal/mol) and hydrogen-bonding patterns.

- ADMET Prediction : SwissADME or ProTox-II assess Lipinski’s rule compliance (e.g., molecular weight <500, logP <5) and toxicity endpoints (e.g., hepatotoxicity risk). For this compound, bromine’s electronegativity may influence metabolic stability .

Q. How can X-ray crystallography and SHELX refinement improve structure-property relationship studies?

- Methodological Answer : Single-crystal XRD with SHELXL refinement provides precise bond lengths/angles, revealing steric effects from the bromine and methyl groups. For example, the C-Br bond length (~1.89 Å) and torsional angles between aromatic rings can guide DFT calculations to predict reactivity in cross-coupling reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.